

# AS1949490: A Selective SHIP2 Inhibitor for Research and Drug Development

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## Compound of Interest

Compound Name: AS1949490

Cat. No.: B605608

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## An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of **AS1949490**, a potent and selective small-molecule inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). SHIP2 is a critical negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, making it a significant therapeutic target for metabolic diseases such as type 2 diabetes. This document details the mechanism of action, pharmacological effects, and key experimental data related to **AS1949490**, intended for researchers, scientists, and professionals in the field of drug development.

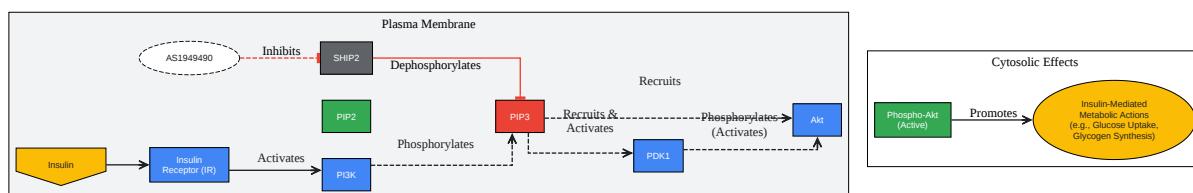
## Introduction to SHIP2 and AS1949490

The lipid phosphatase SHIP2 plays a pivotal role in intracellular signaling by hydrolyzing the 5-position phosphate from phosphatidylinositol-3,4,5-trisphosphate (PIP3), converting it to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2)[1][2][3]. This action downregulates the PI3K/Akt pathway, which is central to insulin signaling and glucose metabolism[4][5][6]. Elevated SHIP2 expression or activity is associated with insulin resistance, a hallmark of type 2 diabetes[4][6]. Consequently, inhibiting SHIP2 is a promising strategy for enhancing insulin sensitivity and treating metabolic disorders[4].

**AS1949490** was identified through high-throughput screening as the first potent, selective, and orally active small-molecule inhibitor of SHIP2[4][7]. Its discovery has provided a crucial chemical tool to explore the physiological functions of SHIP2 and validate it as a drug target[4].

## Mechanism of Action

**AS1949490** functions as a competitive inhibitor of SHIP2, directly competing with the natural substrate, PIP3, for binding at the enzyme's active site[4][8][9]. By blocking SHIP2's phosphatase activity, **AS1949490** prevents the degradation of PIP3. The resulting accumulation of PIP3 at the plasma membrane leads to enhanced recruitment and activation of downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B)[4][10]. Activated Akt then phosphorylates a cascade of downstream targets, including Glycogen Synthase Kinase 3 $\beta$  (GSK3 $\beta$ ), to mediate the metabolic effects of insulin, such as increased glucose uptake and suppression of gluconeogenesis[4][7][10].



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**Caption:** SHIP2 Signaling and Inhibition by **AS1949490**.

## Data Presentation: Quantitative Analysis

**AS1949490** demonstrates potent inhibition of SHIP2 with significant selectivity over other related phosphatases.

Table 1: In Vitro Inhibitory Activity and Selectivity of **AS1949490**

Target Enzyme	Species	Parameter	Value (μM)	Reference
SHIP2	Human	IC <sub>50</sub>	0.62	[4][7][8]
		K <sub>i</sub>	0.44	[4][8]
SHIP2	Mouse	IC <sub>50</sub>	0.34	[4][7][8]
SHIP1	Human	IC <sub>50</sub>	13	[7][9][10]
PTEN	Human	IC <sub>50</sub>	>50	[7][9]
Synaptojanin	Human	IC <sub>50</sub>	>50	[7][9]

| Myotubularin| Human | IC<sub>50</sub> | >50 | [7][9] |

IC<sub>50</sub>: Half maximal inhibitory concentration. K<sub>i</sub>: Inhibition constant.

The in vivo efficacy of **AS1949490** has been demonstrated in diabetic animal models, where it improves glycemic control.

Table 2: In Vivo Efficacy of **AS1949490** in Diabetic db/db Mice

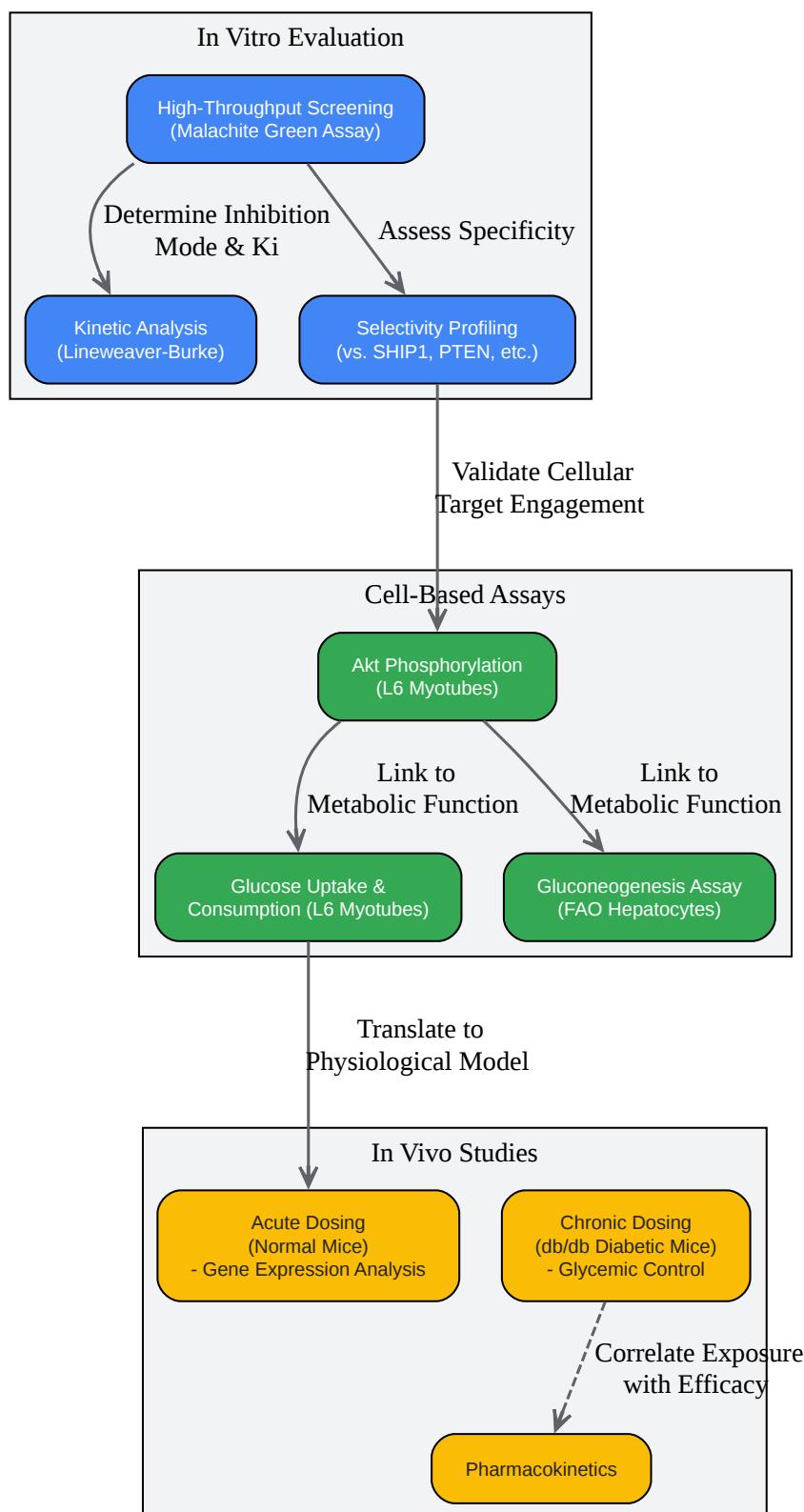
Parameter	Treatment Duration	Effect	Reference
Plasma Glucose	7-10 days (p.o.)	23% reduction vs. vehicle	[4][7]
Fasting Blood Glucose	10 days (p.o.)	37% reduction vs. vehicle	[4][7][11]

| Glucose Intolerance | 10 days (p.o.) | Significant reduction in AUC | [4][7] |

p.o.: Per os (oral administration). AUC: Area under the curve (in an oral glucose tolerance test).

## Experimental Protocols and Workflows

The pharmacological profile of **AS1949490** was characterized through a series of in vitro and in vivo experiments.

[Click to download full resolution via product page](#)**Caption:** General Experimental Workflow for **AS1949490** Characterization.

4.1. SHIP2 Enzyme Inhibition Assay (Malachite Green) This assay quantifies the inorganic phosphate released from the substrate by SHIP2, serving as a direct measure of enzyme activity.

- Objective: To determine the IC<sub>50</sub> value of **AS1949490** against SHIP2.
- Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.
- Methodology:
  - Recombinant human or mouse SHIP2 is incubated in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM DTT).
  - **AS1949490** is added at various concentrations and pre-incubated with the enzyme.
  - The reaction is initiated by adding the substrate, Ins(1,3,4,5)P<sub>4</sub><sup>[4][9]</sup>.
  - The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C and then stopped.
  - Malachite green solution is added, and after color development, the absorbance is read at ~620 nm<sup>[4][12]</sup>.
  - Data are normalized to controls, and the IC<sub>50</sub> is calculated using a dose-response curve.

4.2. Cell-Based Akt Phosphorylation Assay This assay measures the functional consequence of SHIP2 inhibition in a cellular context.

- Objective: To confirm that **AS1949490** enhances insulin-stimulated Akt phosphorylation.
- Cell Line: L6 myotubes, a rat skeletal muscle cell line.
- Methodology:
  - L6 myotubes are serum-starved to reduce basal signaling.

- Cells are pre-treated with varying concentrations of **AS1949490** (e.g., 0-16  $\mu$ M) for a short period (e.g., 15 minutes)[7][8].
- Cells are then stimulated with a sub-maximal concentration of insulin (e.g., 1 nM) for 10 minutes to induce Akt phosphorylation[8].
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
- Membranes are probed with antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt (as a loading control)[8].
- Signal intensity is quantified to determine the relative increase in Akt phosphorylation[11].

4.3. Gluconeogenesis Assay in Hepatocytes This assay assesses the effect of **AS1949490** on hepatic glucose production.

- Objective: To determine if **AS1949490** suppresses gluconeogenesis in liver cells.
- Cell Line: FAO rat hepatoma cells.
- Methodology:
  - FAO cells are cultured and then treated with **AS1949490** (e.g., 0-10  $\mu$ M) and insulin (1 nM) for 24 hours[4][8].
  - The culture medium is replaced with a glucose-free gluconeogenesis buffer (e.g., containing lactate and pyruvate as substrates).
  - Cells are incubated for an additional period (e.g., 6 hours)[8].
  - The concentration of glucose released into the medium is measured using a glucose oxidase assay[4][8].
  - A decrease in glucose production relative to vehicle-treated cells indicates suppression of gluconeogenesis[4].

4.4. In Vivo Efficacy in db/db Mice This animal model is used to evaluate the anti-diabetic potential of **AS1949490**.

- Objective: To assess the effect of chronic **AS1949490** administration on hyperglycemia and glucose intolerance.
- Animal Model: Male db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes[4].
- Methodology:
  - Diabetic db/db mice are administered **AS1949490** (e.g., 300 mg/kg) or vehicle orally, typically twice daily, for 7 to 10 days[4][7].
  - Body weight, food intake, and non-fasting plasma glucose levels are monitored throughout the study[4][9].
  - At the end of the treatment period, an Oral Glucose Tolerance Test (OGTT) is performed after an overnight fast.
  - A baseline (fasting) blood glucose sample is taken, after which mice are given an oral glucose bolus.
  - Blood glucose is measured at various time points post-bolus (e.g., 30, 60, 120 minutes) to assess glucose clearance.
  - The area under the blood glucose concentration-time curve (AUC) is calculated to quantify glucose intolerance[4].

## Conclusion

**AS1949490** is a foundational tool in the study of SHIP2 biology. As a selective, competitive, and orally bioavailable inhibitor, it has been instrumental in demonstrating the therapeutic potential of targeting SHIP2 for type 2 diabetes. The compound effectively enhances insulin signaling in vitro by increasing Akt phosphorylation, leading to increased glucose uptake and reduced gluconeogenesis[4][8]. These cellular effects translate to significant in vivo efficacy, where **AS1949490** improves glycemic control in diabetic animal models[4][7]. While

**AS1949490** itself may have limitations for clinical development, such as poor water solubility[9], it remains the quintessential probe for elucidating the physiological and pathological roles of SHIP2 and serves as a critical benchmark for the development of next-generation SHIP2 inhibitors.

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